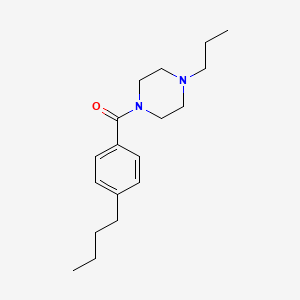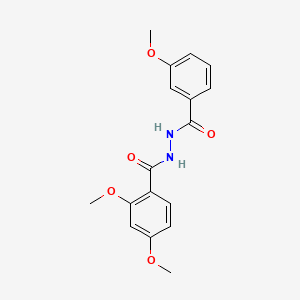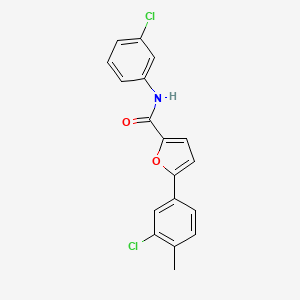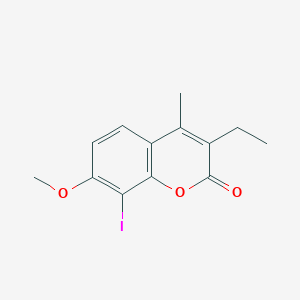![molecular formula C15H10Cl2N4O2 B5746027 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide, commonly known as BB-94, is a small-molecule inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in extracellular matrix (ECM) remodeling. BB-94 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit MMPs, which are upregulated in many solid tumors and contribute to tumor progression and metastasis.
作用機序
BB-94 inhibits N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by binding to the active site of the enzyme and preventing substrate cleavage. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide play a crucial role in ECM remodeling, which is important in processes such as tissue repair and angiogenesis. However, upregulation of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide in cancer and other diseases can lead to excessive ECM remodeling and contribute to disease progression. Inhibition of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by BB-94 can help to restore the balance of ECM remodeling and reduce disease progression.
Biochemical and Physiological Effects:
BB-94 has been shown to reduce tumor growth and metastasis in preclinical models of cancer. In addition, BB-94 has been shown to reduce joint destruction in preclinical models of rheumatoid arthritis. However, BB-94 also has off-target effects, as it can inhibit other metalloproteinases and affect normal tissue remodeling processes.
実験室実験の利点と制限
BB-94 has been extensively studied in preclinical models of cancer and rheumatoid arthritis, and its mechanism of action is well understood. However, BB-94 has limitations as a research tool, as it has off-target effects and can affect normal tissue remodeling processes. In addition, BB-94 is not a selective inhibitor of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide, as it can also inhibit other metalloproteinases.
将来の方向性
For research on BB-94 include the development of more selective MMP inhibitors with fewer off-target effects. In addition, research is needed to better understand the role of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide in disease progression and the potential for MMP inhibitors to be used in combination with other therapies. Finally, research is needed to develop methods for the targeted delivery of MMP inhibitors to tumors and other disease sites.
合成法
BB-94 can be synthesized by reacting 2,4-dichlorobenzoic acid with N-(1,3-benzoxazol-2-yl)amine in the presence of thionyl chloride to yield 2,4-dichloro-N-(1,3-benzoxazol-2-yl)benzamide. This intermediate can then be reacted with formaldehyde and ammonium acetate to yield BB-94.
科学的研究の応用
BB-94 has been extensively studied for its potential use in cancer therapy. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide are upregulated in many solid tumors and contribute to tumor progression and metastasis. Inhibition of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by BB-94 has been shown to reduce tumor growth and metastasis in preclinical models of cancer. BB-94 has also been studied for its potential use in the treatment of rheumatoid arthritis, as N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide are involved in the destruction of joint tissue in this disease.
特性
IUPAC Name |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-8-5-6-9(10(17)7-8)13(22)20-14(18)21-15-19-11-3-1-2-4-12(11)23-15/h1-7H,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSOQKGEOOJEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)
![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)


![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)



![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)

![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)